molecular formula C8H8F3N3 B14847859 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine

Cat. No.: B14847859
M. Wt: 203.16 g/mol
InChI Key: KFAJYQIKZQAPRB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-B]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate to form an intermediate compound. This intermediate is then treated with trifluoroacetic anhydride and chlorobenzene under reflux conditions to introduce the trifluoromethyl group. The final step involves the use of palladium on carbon as a catalyst in a high-pressure reaction vessel to complete the synthesis .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The starting materials are readily available, and the reaction conditions are designed to minimize the formation of byproducts. The use of palladium on carbon as a catalyst is particularly advantageous for large-scale production due to its efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the corresponding amine .

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to modulate biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it has been shown to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the activation of caspases and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)7-4-13-6-3-12-2-1-5(6)14-7/h4,12H,1-3H2

InChI Key

KFAJYQIKZQAPRB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC=C(N=C21)C(F)(F)F

Origin of Product

United States

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